Ferumoxytol

Description

Properties

IUPAC Name |

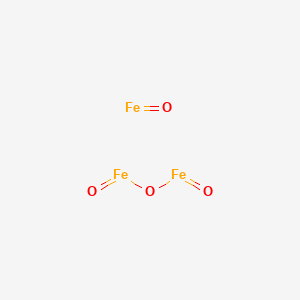

iron(2+);iron(3+);oxygen(2-) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Fe.4O/q+2;2*+3;4*-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFXARWRTYJXII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Fe+2].[Fe+3].[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

1.04 | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 692 | |

| Record name | Ferumoxides | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Black powder | |

CAS No. |

119683-68-0, 722492-56-0, 1317-61-9 | |

| Record name | Ferumoxides [USAN:USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119683680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferumoxytol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06215 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FERROSOFERRIC OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM0M87F357 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERUMOXIDES NON-STOICHIOMETRIC MAGNETITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6N3J05W84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ferumoxides | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Ferumoxytol mechanism of action in vitro

An In-depth Technical Guide on the Core In Vitro Mechanism of Action of Ferumoxytol

Introduction

This compound (Feraheme®) is a superparamagnetic iron oxide nanoparticle (SPION) approved for the treatment of iron deficiency anemia (IDA), particularly in patients with chronic kidney disease.[1][2][3] It is composed of a superparamagnetic iron oxide core coated with a polyglucose sorbitol carboxymethyl ether, a carbohydrate shell, which stabilizes the nanoparticle and isolates the bioactive iron.[4][5] Beyond its hematinic indication, this compound is increasingly utilized "off-label" as a contrast agent for magnetic resonance imaging (MRI) due to its strong T1 and T2/T2* shortening effects and long intravascular half-life of approximately 14.5-15 hours. This guide provides a detailed examination of the in vitro mechanism of action of this compound, focusing on its cellular interactions, iron release processes, and subsequent effects on cellular signaling and function.

Physicochemical and Magnetic Properties

This compound's behavior in biological systems is dictated by its unique physicochemical properties. It is a colloidal suspension of ultrasmall superparamagnetic iron oxide (USPIO) nanoparticles. The carbohydrate coating provides a neutral to slightly negative surface charge and ensures the complex remains stable under physiological conditions, minimizing the release of labile iron into the plasma until it is processed by the mononuclear phagocyte system.

| Property | Value | Source(s) |

| Core Composition | Superparamagnetic Iron Oxide (Fe3O4) | |

| Coating | Polyglucose Sorbitol Carboxymethyl Ether (Carboxymethyl-dextran derivative) | |

| Overall Diameter | 17-31 nm | |

| Inorganic Core Diameter | ~7 nm | |

| Molecular Weight | ~731 kDa | |

| Surface Charge (Zeta Potential) | -16 mV | |

| Plasma Half-life | ~14.5 - 15 hours | |

| r1 Relaxivity (1.5T, plasma) | 19.0 ± 1.7 s⁻¹mM⁻¹ | |

| r2 Relaxivity (1.5T, plasma) | 64.9 ± 2.3 s⁻¹mM⁻¹ | |

| r1 Relaxivity (3.0T, plasma) | 9.5 ± 0.2 s⁻¹mM⁻¹ | |

| r2 Relaxivity (3.0T, plasma) | 65.2 ± 1.8 s⁻¹mM⁻¹ |

Cellular Uptake and Internalization

The primary mechanism for this compound clearance from circulation is uptake by phagocytic cells of the mononuclear phagocyte system (previously known as the reticuloendothelial system or RES), located mainly in the liver, spleen, and bone marrow.

Macrophage Uptake via Scavenger Receptors

Uptake in Other Cell Types

While macrophages are the primary destination, other cells can also internalize this compound in vitro, often requiring assistance or specific conditions:

-

Glioblastoma Cells: Internalization can be facilitated using transfection agents like Lipofectamine.

-

Stem Cells: Effective in vitro labeling of mesenchymal stem cells (MSCs) has been achieved by incubating cells with this compound. The formation of nanocomplexes with heparin and protamine can significantly enhance this uptake.

-

Astrocytes: In vitro studies and ex vivo analysis of brain tissue show that astrocytes, particularly their endfeet surrounding blood vessels, can take up this compound nanoparticles.

-

Leukemia Cells: this compound can be internalized by leukemic cells, particularly those with low expression of the iron exporter ferroportin (FPN).

Intracellular Iron Release and Metabolism

Following endocytosis, the this compound-carbohydrate complex is trafficked to endosomes and subsequently fuses with lysosomes.

Lysosomal Degradation and Iron Release

Within the acidic environment of the lysosome, the carbohydrate shell is enzymatically degraded by dextranases, releasing the iron oxide core. The iron is then metabolized and released from the nanoparticle complex. This process can be influenced by external factors:

-

Pharmacological Ascorbate (Vitamin C): In glioblastoma cells, ascorbate can reduce the Fe³⁺ sites in the this compound core, promoting the release of Fe²⁺.

-

Ionizing Radiation (IR): IR can oxidize the Fe²⁺ sites within the this compound core, which enhances the release of Fe³⁺. The primary oxidant appears to be H₂O₂, a product of water radiolysis.

Fate of Intracellular Iron

Once released, the iron joins the cell's metabolic pathways. It can either be:

-

Stored: Sequestered within the intracellular iron storage protein, ferritin.

-

Transported: Transferred to the plasma protein transferrin, which then transports the iron to erythroid precursor cells in the bone marrow for incorporation into hemoglobin.

In Vitro Pharmacodynamics and Cellular Effects

This compound is not merely an iron delivery vehicle; its nanoparticle nature confers distinct biological activities in vitro.

Induction of Oxidative Stress

A key mechanism of this compound's therapeutic effect in cancer models is the generation of reactive oxygen species (ROS).

-

In Macrophage Co-cultures: When adenocarcinoma cells are co-incubated with macrophages and this compound, there is a significant increase in hydrogen peroxide and hydroxyl radical production. This enhanced ROS generation increases cancer cell cytotoxicity, as evidenced by elevated caspase-3 activity.

-

In Leukemia Cells: this compound treatment increases intracellular iron content in leukemic cells with low ferroportin expression, leading to enhanced levels of intracellular ROS and subsequent cell damage.

-

General Oxidative Stress: Compared to other intravenous iron formulations like iron sucrose and ferric carboxymaltose, this compound has been shown in nonclinical models to induce higher levels of oxidative stress markers (e.g., malondialdehyde) and inflammatory markers in the liver and kidneys.

Modulation of Macrophage Phenotype

This compound has immunomodulatory properties and can drive macrophage polarization towards a pro-inflammatory M1 phenotype. Macrophages exposed to this compound in vitro show increased mRNA expression associated with Th1-type pro-inflammatory responses, such as increased TNFα expression and decreased secretion of the anti-inflammatory cytokine IL-10. This polarization is associated with the activation of the mitogen-activated protein kinase (MAPK) and spleen-associated tyrosine kinase (Syk)/nuclear factor kappa-B (NF-κB) signaling pathways.

Effects on T-Lymphocyte Function

In vitro studies have also revealed that this compound can have immunosuppressive effects on human T-cells. The nanoparticle has been found to inhibit cytokine secretion and antigen-induced proliferation of T-lymphocytes by inducing mitochondrial damage and the production of mitochondrial ROS (mitoROS).

Quantitative In Vitro Data

| Parameter | Condition | Value | Source(s) |

| MSC Iron Uptake | Labeled with 100 µg/mL this compound | 4.656 ± 0.46 pg/cell | |

| T2 Relaxation (FMX alone) | In vitro glioblastoma model | 2.8 ms | |

| T2 Relaxation (FMX + Ascorbate) | In vitro glioblastoma model | 25.6 ms | |

| H₂O₂ Production Increase | Cancer cell/macrophage co-culture + FMX | 11-fold increase | |

| Hydroxyl Radical Increase | Cancer cell/macrophage co-culture + FMX | 16-fold increase | |

| Dose Enhancement Ratio (Ascorbate Toxicity) | Extracellular FMX | 1.16 | |

| Dose Enhancement Ratio (Ascorbate Toxicity) | Intracellular FMX | 1.54 | |

| Iron Release (vs. other IV irons) | In vitro dialysis circuit | This compound < Iron Dextran < Iron Sucrose < Ferric Gluconate |

Key Experimental Protocols

Protocol: In Vitro Macrophage Uptake Inhibition Assay

-

Objective: To determine the receptor responsible for this compound uptake in macrophages.

-

Methodology:

-

Cell Culture: Mouse peritoneal macrophages are harvested and cultured in appropriate media.

-

Inhibitor Pre-treatment: Cells are pre-incubated with specific inhibitors for 30-60 minutes. Inhibitors include polyinosinic acid (a general scavenger receptor inhibitor) and blocking antibodies against specific receptors (e.g., anti-SR-AI/II, anti-MARCO, anti-CD14).

-

This compound Incubation: this compound is added to the culture media at a specified concentration (e.g., 100 µg Fe/mL) and incubated for 1-2 hours.

-

Washing: Cells are washed multiple times with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.

-

Quantification of Uptake:

-

Histology: Cells are fixed and stained with Prussian blue to visualize intracellular iron deposits.

-

Quantitative Analysis: Stained cells are imaged, and the amount of blue staining per cell is quantified using image analysis software. Alternatively, total iron content can be measured using inductively coupled plasma mass spectrometry (ICP-MS).

-

-

-

Expected Outcome: A significant reduction in Prussian blue staining in cells pre-treated with PIA or anti-SR-AI/II antibody compared to controls, indicating SR-AI/II is the primary uptake receptor.

Protocol: In Vitro MRI of this compound-Ascorbate Interaction

-

Objective: To monitor the reduction of this compound and release of Fe²⁺ by ascorbate using T2* mapping.

-

Methodology:

-

Cell Culture & Labeling: Glioblastoma cells are cultured. For intracellular studies, cells are pre-incubated for 24 hours with this compound complexed with a transfection agent (e.g., 20 µg/mL FMX-Lipofectamine).

-

Treatment: Cells (with either intracellular or extracellular this compound) are treated with a high concentration of ascorbate (e.g., 10 mM AscH⁻) for 1 hour.

-

Sample Preparation: Following treatment, cells are trypsinized, washed, and re-suspended in PBS. The cell suspension is transferred to PCR wells, which are then embedded in a 1% agarose gel phantom. Cells are allowed to settle and form a pellet at the bottom of the well.

-

MRI Acquisition: The phantom is imaged on a high-field MRI scanner (e.g., 7T). T2*-weighted images are acquired using a multi-echo gradient-echo sequence.

-

Data Analysis: T2* maps are generated by fitting the signal decay across the multiple echo times to a mono-exponential curve on a voxel-by-voxel basis. The average T2* value of the cell pellet is calculated.

-

-

Expected Outcome: A significant increase in the T2* relaxation time in samples treated with ascorbate compared to this compound alone, indicating the reduction of Fe³⁺ to Fe²⁺ and release from the nanoparticle core.

Conclusion

The in vitro mechanism of action of this compound is multifaceted. It is primarily internalized by macrophages through the scavenger receptor SR-AI/II, after which its carbohydrate coat is degraded in lysosomes to release bioactive iron. This intracellular iron processing can induce significant cellular effects, including the generation of ROS, which can be cytotoxic to neighboring cancer cells, and the polarization of macrophages to a pro-inflammatory M1 phenotype via MAPK and NF-κB signaling. These distinct immunomodulatory and pro-oxidative properties, separate from its role in iron repletion, underscore its potential in therapeutic applications beyond anemia, particularly in oncology. Understanding these core in vitro mechanisms is crucial for the continued development and optimization of this compound-based diagnostic and therapeutic strategies.

References

- 1. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound Injection: Package Insert / Prescribing Info / MOA [drugs.com]

Ferumoxytol Nanoparticle: A Technical Deep Dive into Core Composition and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferumoxytol is a nanoparticle-based intravenous iron replacement therapy approved by the U.S. Food and Drug Administration (FDA) for the treatment of iron deficiency anemia in adult patients with chronic kidney disease.[1][2][3] Beyond its therapeutic application, its unique physicochemical properties, including superparamagnetism, have made it a subject of extensive research for various biomedical applications such as magnetic resonance imaging (MRI).[2][4] This technical guide provides an in-depth analysis of the composition and structure of the this compound nanoparticle core, intended for researchers, scientists, and professionals in drug development.

Core Composition and Structure

This compound is a complex nanoparticle consisting of a superparamagnetic iron oxide core coated with a carbohydrate shell. This design allows for the controlled release of iron and enhances the nanoparticle's stability and biocompatibility in physiological environments.

The Iron Oxide Core

The core of the this compound nanoparticle is composed of non-stoichiometric magnetite (Fe₃O₄), a type of iron oxide with superparamagnetic properties. This superparamagnetism is a key feature, meaning the nanoparticles exhibit magnetic behavior only in the presence of an external magnetic field and do not retain any magnetism once the field is removed. This property is crucial for its application as an MRI contrast agent. The iron oxide core consists of approximately 2000 magnetite formula units. Some studies also suggest the crystal structure is consistent with cubic maghemite (γ-Fe₂O₃).

The Carbohydrate Shell

The iron oxide core is encapsulated within a hydrophilic shell made of polyglucose sorbitol carboxymethylether (PSC). This carbohydrate coating serves several critical functions:

-

Stabilization: It prevents the aggregation of the iron oxide cores in aqueous solutions.

-

Biocompatibility: The coating minimizes the immediate release of bioactive iron into the plasma, reducing potential toxicity.

-

Pharmacokinetics: The shell helps the nanoparticle remain in blood circulation for an extended period, with a half-life of approximately 14.5 to 15 hours.

The coating is predominantly composed of linear α-(1,6)-linked glucose polysaccharide with hydrogenated end groups and is partially carboxymethylated at the C-2, C-3, or C-4 positions. This carboxymethylation provides a neutral surface charge under physiological conditions. The thickness of this coating is approximately 1.7 nm.

Physicochemical Properties

The unique composition and structure of this compound give rise to specific physicochemical properties that are critical to its function and safety profile.

| Property | Value | References |

| Core Composition | Superparamagnetic iron oxide (non-stoichiometric magnetite, Fe₃O₄) | |

| Coating Composition | Polyglucose sorbitol carboxymethylether (PSC) | |

| Overall Particle Size (Hydrodynamic Diameter) | 17 - 31 nm | |

| Iron Oxide Core Diameter | ~7 nm | |

| Coating Thickness | ~1.7 nm | |

| Apparent Molecular Weight | ~750 kDa | |

| Coating Molecular Weight | 10 kDa | |

| Surface Charge | Neutral |

Experimental Characterization Protocols

The characterization of this compound nanoparticles involves a suite of analytical techniques to determine their size, structure, and magnetic properties.

Synthesis of this compound

A common method for synthesizing this compound is the chemical co-precipitation method.

Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of synthesized this compound nanoparticles.

References

- 1. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle [thno.org]

- 3. The Story of this compound: Synthesis Production, Current Clinical Applications, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lbmd.seu.edu.cn [lbmd.seu.edu.cn]

An In-depth Technical Guide to the Physicochemical Properties of Ferumoxytol for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of ferumoxytol, an intravenously administered superparamagnetic iron oxide nanoparticle. This compound is clinically used for the treatment of iron deficiency anemia in adults with chronic kidney disease and also finds application as a contrast agent in magnetic resonance imaging (MRI).[1][2] A thorough understanding of its material characteristics is crucial for researchers exploring its diagnostic, therapeutic, and drug delivery applications.

Core Physicochemical Properties

This compound consists of a superparamagnetic iron oxide core coated with a carbohydrate shell.[1][2] This structure is designed to isolate the bioactive iron from plasma components until it is taken up by the reticuloendothelial system (RES).[1]

The core of this compound is a non-stoichiometric magnetite (Fe₃O₄) crystal. This iron oxide core is coated with a semi-synthetic carbohydrate shell, specifically a polyglucose sorbitol carboxymethylether. This coating provides stability to the nanoparticle in physiological solutions and minimizes the release of free iron. The chemical formula for this compound is Fe₅₈₇₄O₈₇₅₂-C₁₁₇₁₉H₁₈₆₈₂O₉₉₃₃Na₄₁₄.

The following table summarizes the key quantitative physicochemical properties of this compound based on available data.

| Property | Value | References |

| Molecular Weight | ~731-750 kDa | |

| Iron Core Diameter | ~7 nm | |

| Overall Particle Size (Hydrodynamic Diameter) | 17 - 31 nm (Zeta-average: ~23.38 nm) | |

| Polydispersity Index (PDI) | ~0.11 - 0.219 | |

| Elemental Iron Content | 30 mg/mL | |

| Zeta Potential | Negative | |

| Osmolality | 270 - 330 mOsm/kg | |

| pH of Formulation | 6.0 - 8.0 | |

| Saturation Magnetization (Mₛ) | ~25.2 Am²/kg (at 300 K, 7 T) | |

| r1 Relaxivity (1.5 T, 37°C) | 15 mM⁻¹s⁻¹ | |

| r2 Relaxivity (1.5 T, 37°C) | 89 mM⁻¹s⁻¹ |

Experimental Protocols for Characterization

Accurate characterization of this compound is essential for quality control and for understanding its behavior in biological systems. The following are detailed methodologies for key experiments.

Dynamic Light Scattering is a non-invasive technique used to measure the hydrodynamic diameter of nanoparticles in suspension.

-

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. The rate of these fluctuations is related to the particle size through the Stokes-Einstein equation.

-

Instrumentation: A Zetasizer or similar instrument equipped with a laser, a detector, and a correlator is required.

-

Methodology:

-

Sample Preparation: Dilute the this compound solution to an appropriate concentration (e.g., 1 mg Fe/mL) using deionized water or a suitable buffer like phosphate-buffered saline (PBS). Ensure the final solution has a pH within the stable range of the nanoparticle (pH 6-8). The sample should be visually free of aggregates and air bubbles.

-

Instrument Setup: Set the measurement parameters on the DLS instrument, including the dispersant viscosity and refractive index, and the sample refractive index. The scattering angle is typically fixed (e.g., 173°).

-

Measurement: Place the cuvette containing the diluted sample into the instrument. Allow the sample to equilibrate to the desired temperature (e.g., 25°C or 37°C). Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.

-

Data Analysis: The instrument's software will analyze the correlation function to determine the intensity-weighted mean hydrodynamic diameter (Z-average) and the polydispersity index (PDI). A low PDI value (typically < 0.3) indicates a monodisperse sample.

-

Transmission Electron Microscopy provides direct visualization of the nanoparticle morphology and allows for the measurement of the iron oxide core size.

-

Principle: A beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the electrons that are transmitted through the specimen, which is magnified and focused onto an imaging device.

-

Instrumentation: A transmission electron microscope with an accelerating voltage of at least 200 kV is recommended for imaging the crystalline structure of the iron oxide core.

-

Methodology:

-

Grid Preparation: Use a carbon-coated copper TEM grid (e.g., 200-400 mesh).

-

Sample Application: Dilute the this compound suspension significantly with deionized water (e.g., to 10 µg/mL) to prevent particle aggregation on the grid. Apply a small droplet (e.g., 5-10 µL) of the diluted suspension onto the surface of the TEM grid.

-

Staining (Optional, for visualization of coating): For negative staining to visualize the carbohydrate shell, after the nanoparticles have adhered to the grid, wick away the excess liquid and apply a drop of a heavy metal stain (e.g., 2% uranyl acetate). After a short incubation, wick away the excess stain.

-

Drying: Allow the grid to air-dry completely before inserting it into the microscope.

-

Imaging: Acquire images at various magnifications to observe the overall morphology and the individual iron oxide cores.

-

Data Analysis: Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of individual iron oxide cores to determine the average core size and size distribution.

-

Vibrating Sample Magnetometry is used to measure the magnetic properties of materials, including the saturation magnetization (Mₛ), which is a key characteristic of superparamagnetic nanoparticles.

-

Principle: The sample is vibrated in a uniform magnetic field. This vibration induces a voltage in a set of pickup coils, which is proportional to the magnetic moment of the sample.

-

Instrumentation: A vibrating sample magnetometer.

-

Methodology:

-

Sample Preparation: A known quantity of the this compound solution is placed in a sample holder. The sample can be in liquid or lyophilized (freeze-dried) form.

-

Measurement: The sample holder is placed in the VSM. A magnetic field is applied and swept through a range of values (e.g., -2 T to 2 T). The induced voltage in the pickup coils is measured at each field strength. Measurements are typically performed at room temperature (e.g., 300 K).

-

Data Analysis: A hysteresis loop (magnetization versus applied magnetic field) is generated. For superparamagnetic materials like this compound, the hysteresis loop should show near-zero coercivity and remanence at room temperature. The saturation magnetization (Mₛ) is determined from the plateau of the magnetization curve at high magnetic fields.

-

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key processes related to this compound research.

References

Ferumoxytol's Entry into Cancer Cells: A Technical Guide to Cellular Uptake Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferumoxytol, an FDA-approved iron oxide nanoparticle, is primarily used for the treatment of iron deficiency anemia. However, its intrinsic therapeutic properties and potential as a drug delivery vehicle have garnered significant interest in oncology. A critical aspect of leveraging this compound for cancer therapy is understanding its mechanisms of cellular uptake. While much of its anti-tumor effect is known to be mediated indirectly through tumor-associated macrophages (TAMs), there is growing evidence for direct internalization by cancer cells, a process that is crucial for targeted drug delivery and inducing direct cytotoxicity. This technical guide provides an in-depth exploration of the core mechanisms governing this compound's entry into cancer cells, supported by quantitative data and detailed experimental protocols.

Primary Mechanisms of Cellular Uptake

The uptake of this compound by cells is a complex process primarily dictated by the cell type. In the tumor microenvironment, two major pathways are at play: phagocytosis by TAMs and endocytosis directly into cancer cells.

The Dominant Role of Tumor-Associated Macrophages (TAMs)

The most extensively documented pathway for this compound clearance from circulation and accumulation in tumors is through uptake by TAMs.[1][2] These specialized phagocytic cells often constitute a significant portion of the tumor mass.

-

Receptor-Mediated Phagocytosis: The primary receptors responsible for this compound recognition and internalization by macrophages are Scavenger Receptor Type A I/II (SR-AI/II).[3] The anionic carboxymethyl-dextran coating of this compound is recognized by these receptors, triggering phagocytosis.[3] Studies have shown that blocking these receptors with inhibitors like polyinosinic acid or specific antibodies significantly reduces this compound uptake in macrophages.[3]

-

Indirect Anti-Tumor Effect: Once internalized, this compound is trafficked to lysosomes where the iron core is metabolized. This process can polarize TAMs from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype. These activated M1 macrophages can then exert cytotoxic effects on neighboring cancer cells, often through the release of reactive oxygen species (ROS) via the Fenton reaction, where the iron from this compound acts as a catalyst.

Direct Uptake by Cancer Cells

Direct internalization of this compound into cancer cells, while less globally prominent than macrophage uptake, is a key mechanism for targeted therapies and occurs in specific cancer types. This process is generally mediated by endocytosis.

-

Susceptibility in Leukemia: Acute Myeloid Leukemia (AML) cells, particularly those with low expression of the iron exporter protein ferroportin (FPN), are susceptible to this compound. The nanoparticle is internalized via endocytosis, and the low FPN levels lead to iron accumulation, increased oxidative stress, and subsequent cell death. Studies have shown that various human AML cell lines can take up this compound efficiently. While the precise endocytic pathway is not fully elucidated, the expression of phagocytic markers like CD68 and other scavenger receptors such as CD163 and SR-B1 on AML cells suggests a potential role for receptor-mediated endocytosis.

-

Internalization in Glioblastoma: Evidence also points to the direct uptake of this compound by glioblastoma (GBM) cells. However, this uptake can be heterogeneous and may be less efficient than in other cell types, with some studies showing minimal uptake in vivo or requiring transfection agents like Lipofectamine to facilitate significant internalization in vitro. The mechanism is presumed to be endocytosis, but like with leukemia, the specific pathway has not been definitively identified.

The primary hypothesized pathway for direct cancer cell uptake involves scavenger receptors, should they be expressed on the cancer cell surface. The process would proceed as follows:

-

Binding: The this compound nanoparticle binds to a scavenger receptor (e.g., SR-AI/II) on the cancer cell membrane.

-

Endocytosis: The cell membrane invaginates to engulf the nanoparticle, forming an endosome. The specific nature of this process (e.g., clathrin-mediated, caveolae-mediated, or macropinocytosis) is an area of active investigation.

-

Trafficking: The endosome moves into the cytoplasm.

-

Lysosomal Fusion: The endosome fuses with a lysosome, forming a phagolysosome.

-

Degradation & Iron Release: The acidic environment and enzymes within the lysosome degrade the nanoparticle's dextran coating, releasing the iron core.

-

Cytotoxicity: The released iron participates in cellular processes, and in cancer cells with high ROS and low FPN, this leads to overwhelming oxidative stress and cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. Repurposing this compound as a Breast Cancer-Associated Macrophage Tracer with Five-Dimensional Quantitative [Fe]MRI of S… [ouci.dntb.gov.ua]

- 3. Feraheme (this compound) Is Recognized by Proinflammatory and Anti-inflammatory Macrophages via Scavenger Receptor Type AI/II - PMC [pmc.ncbi.nlm.nih.gov]

Biocompatibility of Ferumoxytol for In Vivo Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocompatibility of ferumoxytol for in vivo research applications. This compound, an iron oxide nanoparticle coated with a carbohydrate shell, is an FDA-approved treatment for iron deficiency anemia and is also utilized off-label as a contrast agent in magnetic resonance imaging (MRI).[1][2] Its superparamagnetic properties, coupled with its biological interactions, make it a subject of extensive research for various biomedical applications, including drug delivery, cell tracking, and cancer therapy.[3][4] This guide delves into the physicochemical characteristics, in vivo biocompatibility profile, relevant experimental protocols, and the cellular signaling pathways affected by this compound.

Physicochemical Properties of this compound

The biocompatibility and in vivo fate of this compound are intrinsically linked to its physicochemical properties. It is a superparamagnetic iron oxide nanoparticle with a core of magnetite (Fe3O4) and a polyglucose sorbitol carboxymethylether coating.[3] This carbohydrate shell is designed to stabilize the iron oxide core and minimize immediate immunological reactions.

| Property | Value | References |

| Core Composition | Magnetite (Fe3O4) | |

| Coating | Polyglucose sorbitol carboxymethylether | |

| Mean Core Diameter | 6.4 - 7.15 ± 0.95 nm | |

| Hydrodynamic Diameter | 23.0 ± 0.7 nm to 30 nm | |

| Molecular Weight | ~731 kDa | |

| Zeta Potential | Negative at acidic and basic pH | |

| Osmolality | ~291 mOsmol/kg (isotonic) | |

| Iron Concentration | 30 mg/mL | |

| Half-life in Circulation | ~14.5 hours |

In Vivo Biocompatibility Profile

The in vivo biocompatibility of this compound has been evaluated in various animal models, primarily rats and mice. While generally considered to have a good safety profile, particularly at clinically relevant doses, some studies have reported dose-dependent effects on specific organ systems.

Organ-Specific Effects

Liver and Spleen: Following intravenous administration, this compound is primarily taken up by the reticuloendothelial system (RES), with significant accumulation in the liver and spleen. This uptake by macrophages (Kupffer cells in the liver) is a key aspect of its mechanism of action for iron replacement. High doses have been associated with increased liver and spleen weights and the accumulation of iron-positive pigments in these organs. Some studies in rats have shown that this compound can cause hepatic damage, as indicated by increased liver enzyme levels.

Kidneys: In contrast to some other intravenous iron preparations, this compound has been reported to cause renal damage in rats, evidenced by proteinuria. However, it is also used in patients with chronic kidney disease, suggesting a complex dose- and species-dependent renal response.

Cardiovascular System: While some intravenous iron formulations have been associated with cardiovascular side effects, studies on this compound in this regard are less conclusive. One study in rats found that low molecular weight iron dextran, but not this compound, induced oxidative stress and inflammation in the heart.

Immune System: this compound's interaction with the immune system is a critical aspect of its biocompatibility. It is readily taken up by macrophages through scavenger receptors. This interaction can lead to macrophage polarization, with some studies suggesting a shift towards a pro-inflammatory M1 phenotype, which is being explored for cancer immunotherapy. However, other studies indicate that at doses used for imaging, this compound does not significantly alter the inflammatory response to stroke in mice.

Oxidative Stress and Inflammation

A key consideration for the in vivo use of iron-based nanoparticles is the potential for inducing oxidative stress through the generation of reactive oxygen species (ROS). Studies in rats have shown that this compound can lead to increased levels of malondialdehyde (a marker of lipid peroxidation) and alterations in antioxidant enzyme activities in the liver and kidneys. Inflammatory markers were also reported to be higher in animals treated with this compound compared to some other intravenous iron preparations. The pro-inflammatory response can be mediated by the activation of signaling pathways such as MAPK and NF-κB.

Experimental Protocols for Biocompatibility Assessment

Standardized protocols are crucial for the reliable evaluation of this compound's biocompatibility in vivo. Below are outlines of key experimental methodologies.

General In Vivo Biocompatibility Study Design

A typical in vivo biocompatibility study involves the administration of this compound to a suitable animal model (e.g., Wistar rats or BALB/c mice) followed by a period of observation and subsequent analysis of tissues and blood.

Experimental Workflow for In Vivo Biocompatibility Testing

Caption: A generalized workflow for in vivo biocompatibility assessment of this compound.

Assessment of Cytotoxicity

-

Histopathology: Tissues (liver, spleen, kidneys, heart, lungs) are collected, fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). Slides are examined for signs of cellular damage, inflammation, and necrosis.

-

TUNEL Assay: To detect apoptosis, tissue sections can be subjected to the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.

-

Serum Biochemistry: Blood samples are collected to measure levels of liver enzymes (e.g., alanine aminotransferase (ALT), aspartate aminotransferase (AST)) and kidney function markers (e.g., blood urea nitrogen (BUN), creatinine) to assess organ damage.

Evaluation of Inflammation

-

Cytokine Analysis: Blood serum or tissue homogenates can be analyzed for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using enzyme-linked immunosorbent assay (ELISA) kits.

-

Immunohistochemistry: Tissue sections can be stained for markers of inflammation, such as macrophage markers (e.g., CD68) or specific inflammatory mediators.

Measurement of Oxidative Stress

-

Lipid Peroxidation Assay: Malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) levels in tissue homogenates are measured as an indicator of lipid peroxidation. This can be done using commercially available colorimetric or fluorometric assay kits.

-

Antioxidant Enzyme Activity: The activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) can be measured in tissue homogenates using specific activity assays.

-

Reduced to Oxidized Glutathione Ratio (GSH/GSSG): The ratio of reduced to oxidized glutathione is a key indicator of cellular redox state and can be quantified using HPLC or commercially available assay kits.

Signaling Pathways Modulated by this compound

This compound's interaction with cells, particularly macrophages, can trigger specific intracellular signaling cascades. Understanding these pathways is crucial for predicting its biological effects.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular processes like proliferation, differentiation, and stress responses. This compound has been shown to activate the MAPK pathway in macrophages, contributing to their pro-inflammatory polarization.

MAPK Signaling Pathway Activation by this compound

Caption: Simplified diagram of the MAPK signaling pathway activated by this compound.

Syk/NF-κB Signaling Pathway

The Spleen tyrosine kinase (Syk) and Nuclear Factor kappa-B (NF-κB) pathway is another critical route for regulating inflammatory responses. This compound-mediated activation of this pathway in macrophages can lead to the production of pro-inflammatory cytokines.

Syk/NF-κB Signaling Pathway Activation by this compound

Caption: Overview of the Syk/NF-κB signaling pathway initiated by this compound.

Conclusion

This compound exhibits a generally favorable biocompatibility profile for in vivo studies, particularly at doses relevant for its clinical applications. However, researchers must be cognizant of its potential to induce oxidative stress and inflammation, especially at higher doses. The interaction of this compound with the immune system, particularly macrophages, is a key determinant of its biological effects and presents opportunities for therapeutic applications in areas like oncology. A thorough understanding of its physicochemical properties and the underlying cellular and molecular mechanisms of its action is essential for the design and interpretation of in vivo studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals working with this versatile nanoparticle.

References

- 1. Comparative in vitro and in vivo Evaluation of Different Iron Oxide-Based Contrast Agents to Promote Clinical Translation in Compliance with Patient Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound administration does not alter infarct volume or the inflammatory response to stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Performance of nanoparticles for biomedical applications: The in vitro/in vivo discrepancy - PMC [pmc.ncbi.nlm.nih.gov]

Ferumoxytol: A Dual-Mode T1 and T2 Contrast Agent for Magnetic Resonance Imaging - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ferumoxytol, an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle, has emerged as a versatile contrast agent in magnetic resonance imaging (MRI), exhibiting both T1 and T2 relaxation enhancement properties. Initially approved for the treatment of iron-deficiency anemia, its unique physicochemical characteristics have led to its extensive off-label use in a variety of advanced imaging applications. This technical guide provides an in-depth exploration of this compound's dual-contrast capabilities, supported by quantitative data, detailed experimental protocols, and visualizations of its underlying mechanisms and applications.

Core Principles: The Dual-Contrast Mechanism of this compound

This compound's ability to act as both a T1 (positive) and T2 (negative) contrast agent stems from its superparamagnetic iron oxide core. The interaction of this core with surrounding water protons alters their relaxation times, the fundamental principle behind MRI contrast.

-

T1 Relaxation (Longitudinal): At lower concentrations, this compound particles primarily shorten the T1 relaxation time of adjacent water protons. This leads to a stronger signal on T1-weighted images, resulting in "bright" contrast. This effect is particularly prominent when the nanoparticles are dispersed in the blood pool, making this compound an excellent blood pool agent for applications like magnetic resonance angiography (MRA). The r1 relaxivity of this compound is notably higher at lower magnetic field strengths.[1]

-

T2/T2 Relaxation (Transverse):* At higher concentrations or when the nanoparticles accumulate and aggregate within tissues, the dominant effect is the shortening of the T2 and T2* relaxation times. The large magnetic susceptibility of the iron oxide core creates local magnetic field inhomogeneities, causing rapid dephasing of the transverse magnetization of water protons. This results in signal loss on T2 and T2*-weighted images, producing "dark" contrast. This property is exploited for imaging phenomena such as inflammation, where macrophages engulf the nanoparticles, leading to localized accumulation.[2]

The net effect on the MR signal is a complex interplay between particle size, concentration, magnetic field strength, and the microenvironment in which the particles reside.[2]

Quantitative Data: Relaxivity of this compound

The efficiency of a contrast agent is quantified by its relaxivity (r1 and r2), which is the change in the relaxation rate (R1 = 1/T1 and R2 = 1/T2) per unit concentration of the contrast agent. The following tables summarize the relaxivity values of this compound under different conditions.

| Magnetic Field Strength | Medium | r1 Relaxivity (s⁻¹mM⁻¹) | r2 Relaxivity (s⁻¹mM⁻¹) | r2* Relaxivity (s⁻¹mM⁻¹) | Citation |

| 1.5T | Saline | 19.9 ± 2.3 | 60.8 ± 3.8 | 60.4 ± 1.3 | [3][4] |

| Plasma | 19.0 ± 1.7 | 64.9 ± 2.3 | 64.4 ± 0.3 | ||

| 3.0T | Saline | 10.0 ± 0.3 | 62.3 ± 3.7 | 57.0 ± 3.6 | |

| Plasma | 9.5 ± 0.2 | 65.2 ± 1.8 | 55.7 ± 4.4 |

Table 1: In Vitro Relaxivity of this compound in Saline and Plasma at 37°C.

| Magnetic Field Strength | Medium | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) | Citation |

| 3.0T | Saline (22°C) | 7.11 ± 0.13 | 111.74 ± 3.76 | |

| Plasma (22°C) | 8.30 ± 0.29 | 105.07 ± 2.20 | ||

| Whole Blood (22°C) | 8.62 ± 0.16 | 109.68 ± 2.56 |

Table 2: Comparative In Vitro Relaxivity of Feraheme (this compound) at 3.0T and 22°C.

Experimental Protocols

In Vitro Relaxivity Measurement

Objective: To determine the r1 and r2 relaxivities of this compound in different media.

Methodology:

-

Sample Preparation: this compound is diluted to various concentrations (e.g., 0.26–4.2 mM) in the desired medium (saline, human plasma, or whole blood).

-

Temperature Control: Samples are maintained at a physiological temperature of 37°C using an MR-compatible water bath.

-

MRI Acquisition:

-

R1 Measurement: A 2D Fast Spin-Echo (FSE) inversion recovery sequence is used with multiple, logarithmically spaced inversion times (TIs).

-

R2 Measurement: A multi-echo spin-echo sequence is employed with multiple echo times (TEs).

-

R2 Measurement:* A multi-echo gradient-recalled echo (GRE) sequence is used with multiple TEs.

-

-

Data Analysis:

-

The relaxation rates (R1, R2, R2*) are calculated for each concentration by fitting the signal intensity data to the appropriate exponential decay models.

-

Relaxivity (r1, r2, r2*) is determined by performing a linear regression of the relaxation rates against the this compound concentration. The slope of the resulting line represents the relaxivity. For this compound in blood, a non-linear second-order polynomial fit may be required.

-

In Vivo Tumor Imaging in a Mouse Model

Objective: To evaluate the T1 and T2 contrast enhancement of this compound in a tumor model.

Methodology:

-

Animal Model: An appropriate tumor model is established in mice (e.g., 4T1 or MMTV-PyMT mammary tumors).

-

This compound Administration: this compound is administered intravenously via the tail vein at a specific dose (e.g., 0.5 mmol Fe/kg).

-

MRI Acquisition:

-

Baseline Imaging: Pre-contrast T1-weighted and T2/T2*-weighted images are acquired.

-

Post-contrast Imaging: Imaging is repeated at various time points after injection (e.g., 15 minutes, 1 hour, 24 hours, and 48 hours) to capture the vascular and delayed phases.

-

Pulse Sequences:

-

T1-weighted: Fat-saturated 3D spoiled gradient-recalled echo (SPGR).

-

T2*-weighted: Enhanced fast gradient echo 3D (Efgre3D).

-

-

-

Data Analysis:

-

Regions of interest (ROIs) are drawn on the tumor and surrounding tissues to quantify signal intensity changes over time.

-

Relaxation rates (R1 and R2*) can be calculated from the image data to provide a more quantitative measure of contrast enhancement.

-

Histopathological analysis (e.g., Prussian blue staining for iron) is performed to correlate MRI findings with the microscopic distribution of this compound.

-

Visualizations

References

A Preclinical Guide to Ferumoxytol in Nanomedicine: Applications, Protocols, and Pathways

For Researchers, Scientists, and Drug Development Professionals

Ferumoxytol, an iron oxide nanoparticle coated with a carbohydrate shell, has transcended its initial FDA approval for iron-deficiency anemia to become a versatile tool in the preclinical nanomedicine landscape. Its unique superparamagnetic properties, biocompatibility, and ability to be functionalized make it a compelling candidate for a range of applications, from a highly effective MRI contrast agent to a vehicle for targeted drug delivery and a therapeutic agent in its own right. This technical guide provides an in-depth overview of the core preclinical applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the key biological pathways it modulates.

Core Applications and Quantitative Data

This compound's utility in nanomedicine is underpinned by its distinct physicochemical properties and its performance as a magnetic resonance imaging (MRI) contrast agent. Its behavior in biological systems, particularly its uptake by macrophages, further extends its applicability to targeted therapies and imaging of inflammatory processes.

Physicochemical Properties

The foundational characteristics of this compound nanoparticles are summarized below.

| Property | Value | References |

| Core Composition | Non-stoichiometric magnetite (Fe3O4) | [1] |

| Coating | Polyglucose sorbitol carboxymethylether | [1] |

| Mean Core Diameter | ~7 nm | [2] |

| Hydrodynamic Diameter | 20–30 nm | [3] |

| Molecular Weight | ~731 kDa | [4] |

| Surface Charge | Neutral |

MRI Relaxivity

This compound functions as both a T1 (positive) and T2/T2* (negative) contrast agent, with its relaxivity dependent on the magnetic field strength and the surrounding medium.

| Magnetic Field | Medium | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) | r2* Relaxivity (mM⁻¹s⁻¹) | References |

| 0.25 T | - | 40.3 | 259.5 | - | |

| 1.5 T | Saline | 19.9 ± 2.3 | 60.8 ± 3.8 | 60.4 ± 4.7 | |

| Plasma | 19.0 ± 1.7 | 64.9 ± 1.8 | 64.4 ± 2.5 | ||

| Blood | Non-linear | Non-linear | Non-linear | ||

| 3.0 T | Saline | 10.0 ± 0.3 | 62.3 ± 3.7 | 57.0 ± 4.7 | |

| Plasma | 9.5 ± 0.2 | 65.2 ± 1.8 | 55.7 ± 4.4 | ||

| Blood | Non-linear | Non-linear | Non-linear |

In Vivo Biodistribution and Tumor Accumulation

The in vivo fate of this compound is critical for its application in oncology. Preclinical studies in tumor-bearing mice have quantified its distribution.

| Organ/Tissue | % Injected Dose per Gram (%ID/g) | Time Point | References |

| Tumor | < 0.1% of injected dose found in tumor sites | 24 hours | |

| Liver | 11% of injected dose accumulated in the liver | 24 hours | |

| Tumor (Concentration) | ~70 µM (peak) | 42 hours |

Drug Loading and Release

This compound's carbohydrate shell can be leveraged for loading therapeutic agents. The following table provides an example of doxorubicin loading.

| Drug | Loading Efficiency (%) | Loading Capacity (%) | Release Profile | References |

| Doxorubicin | 3.33 ± 1.32 | 13.65 ± 5.41 | pH-sensitive, enhanced release at acidic pH |

Key Experimental Protocols

Reproducibility in preclinical research is paramount. This section provides detailed methodologies for common applications of this compound.

Synthesis of this compound-Peptide Conjugates via EDC/NHS Chemistry

This protocol describes the covalent conjugation of a peptide to the carboxyl groups on the this compound surface.

Materials:

-

This compound

-

Peptide with a primary amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 2-Mercaptoethanol or Hydroxylamine-HCl

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

This compound Activation:

-

Dissolve this compound in Activation Buffer.

-

Add EDC (final concentration ~2-4 mM) and NHS (final concentration ~5-10 mM) to the this compound solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Quenching of Excess EDC (Optional but Recommended):

-

Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC reaction. Incubate for 10 minutes.

-

-

Conjugation to Peptide:

-

Adjust the pH of the activated this compound solution to 7.2-7.5 by adding Coupling Buffer.

-

Immediately add the amine-containing peptide to the activated this compound solution. The molar ratio of peptide to this compound should be optimized for the specific application.

-

Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.

-

-

Quenching of Reaction:

-

Add hydroxylamine to a final concentration of 10 mM to quench any remaining active NHS esters.

-

-

Purification:

-

Purify the this compound-peptide conjugate from unreacted peptide and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Labeling of Mesenchymal Stem Cells (MSCs) with this compound

This protocol details a transfection agent-free method for labeling MSCs.

Materials:

-

Mesenchymal Stem Cells (MSCs)

-

Complete MSC culture medium

-

Serum-free MSC culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Cell Preparation:

-

Culture MSCs to 80-90% confluency.

-

-

Labeling:

-

Aspirate the complete culture medium and wash the cells once with pre-warmed PBS.

-

Add serum-free medium containing this compound (concentration to be optimized, e.g., 100 µg/mL).

-

Incubate the cells with the this compound-containing medium for 4-24 hours at 37°C in a CO2 incubator.

-

-

Washing and Harvesting:

-

After incubation, aspirate the labeling medium and wash the cells three times with PBS to remove any unbound this compound.

-

Harvest the cells using Trypsin-EDTA.

-

The labeled cells are now ready for in vitro characterization (e.g., Prussian blue staining for iron uptake) or in vivo administration.

-

In Vivo this compound-Enhanced MRI in a Murine Tumor Model

This protocol outlines the procedure for performing this compound-enhanced MRI in mice bearing subcutaneous tumors.

Materials:

-

Tumor-bearing mouse

-

This compound solution (sterile)

-

Saline (sterile)

-

Anesthesia (e.g., isoflurane)

-

Animal-compatible MRI system and appropriate coils

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance).

-

Position the mouse in the MRI scanner, ensuring the tumor is within the imaging field of view.

-

Monitor the animal's vital signs (respiration, temperature) throughout the imaging session.

-

-

Pre-Contrast Imaging:

-

Acquire pre-contrast T1-weighted, T2-weighted, and T2*-weighted images of the tumor.

-

-

This compound Administration:

-

Administer a single intravenous (IV) dose of this compound (e.g., 40 mg/kg) via the tail vein. The this compound may be diluted in sterile saline.

-

-

Post-Contrast Imaging:

-

Acquire post-contrast T1-weighted, T2-weighted, and T2*-weighted images at various time points (e.g., immediately after injection, 24 hours, 48 hours) to assess vascular perfusion and cellular uptake.

-

-

Data Analysis:

-

Analyze the changes in signal intensity or relaxation times (T1, T2, T2*) in the tumor and other tissues of interest between pre- and post-contrast images.

-

Signaling Pathways and Mechanisms of Action

This compound's interactions with the biological environment, particularly with immune cells, can trigger specific signaling pathways, leading to therapeutic effects.

This compound-Induced M1 Macrophage Polarization

This compound can repolarize tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory, anti-tumoral M1 phenotype. This process is often mediated by the NF-κB signaling pathway.

Caption: this compound-induced M1 macrophage polarization workflow.

This compound-Mediated Ferroptosis in Cancer Cells

In the tumor microenvironment, the iron released from this compound can participate in the Fenton reaction, leading to the generation of reactive oxygen species (ROS) and subsequent iron-dependent cancer cell death known as ferroptosis.

References

- 1. dovepress.com [dovepress.com]

- 2. Repurposing this compound: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound can be used for quantitative Magnetic Particle Imaging of Transplanted Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relaxivity of this compound at 1.5 T and 3.0 T - PubMed [pubmed.ncbi.nlm.nih.gov]

Ferumoxytol's Role in Modulating Tumor Microenvironments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferumoxytol, an iron oxide nanoparticle approved by the FDA for the treatment of iron deficiency anemia, has demonstrated significant potential in oncology as a modulator of the tumor microenvironment (TME). This guide provides an in-depth technical overview of this compound's mechanism of action, focusing on its ability to reprogram tumor-associated macrophages (TAMs) and influence other key immune cells. By leveraging its intrinsic properties, this compound shifts the TME from an immunosuppressive to an anti-tumorigenic state, offering a promising avenue for novel cancer immunotherapies. This document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes the underlying signaling pathways to provide a comprehensive resource for the scientific community.

Introduction

The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that plays a critical role in tumor progression, metastasis, and response to therapy. A key feature of the TME is its immunosuppressive nature, which allows cancer cells to evade immune surveillance. Tumor-associated macrophages are a major component of the TME and predominantly exhibit a pro-tumoral M2 phenotype, which promotes angiogenesis, tissue remodeling, and suppression of adaptive immunity.

This compound, a superparamagnetic iron oxide nanoparticle coated with a carbohydrate shell, has emerged as a promising agent to reverse this immunosuppression.[1][2][3] Initially developed for anemia, its preferential uptake by TAMs has unveiled a secondary, intrinsic anti-cancer effect.[1][2] This guide will dissect the multifaceted role of this compound in the TME, providing the technical details necessary for researchers and drug developers to explore its therapeutic potential.

Mechanism of Action: Reprogramming the Tumor Microenvironment

This compound's primary anti-tumor activity stems from its ability to induce a phenotypic switch in TAMs from the M2 to the anti-tumor M1 phenotype. This reprogramming is a central event that triggers a cascade of anti-cancer effects within the TME.

Macrophage Polarization

Upon systemic administration, this compound nanoparticles are cleared from circulation by phagocytic cells, leading to their accumulation in TAMs within the tumor. The uptake is mediated, at least in part, by Scavenger Receptor A1 (SR-A1). Once internalized, the iron oxide core of this compound is metabolized, leading to an increase in intracellular iron levels. This iron overload triggers the Fenton reaction, generating highly reactive hydroxyl radicals from hydrogen peroxide. The resulting increase in reactive oxygen species (ROS) is a key signaling event that drives the polarization of macrophages towards an M1 phenotype. This M1 polarization, in turn, leads to the production of pro-inflammatory cytokines and chemokines, further shaping the TME towards an anti-tumor state.

Effects on Other Immune Cells

Beyond its profound impact on macrophages, this compound also modulates the function of other critical immune cell populations within the TME:

-

Myeloid-Derived Suppressor Cells (MDSCs): this compound has been shown to reduce the immunosuppressive function of MDSCs, thereby relieving a major brake on the anti-tumor immune response.

-

Natural Killer (NK) Cells: this compound can enhance the cytotoxic function of NK cells, which are crucial for direct killing of tumor cells. This effect is, in part, mediated by the upregulation of ligands for NK cell activating receptors on tumor cells undergoing ferroptosis.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative findings from preclinical studies investigating the impact of this compound on the tumor microenvironment.

Table 1: In Vitro Effects of this compound on Macrophage Polarization and Cancer Cell Viability

| Parameter | Cell Line(s) | This compound Concentration | Observation | Reference |

| M1 Marker (TNF-α) mRNA | RAW264.7 Macrophages | Not specified | Significant increase | |

| M1 Marker (CD86) mRNA | RAW264.7 Macrophages | Not specified | Significant increase | |

| M2 Marker (CD206) mRNA | RAW264.7 Macrophages | Not specified | Significant decrease | |

| M2 Marker (IL-10) mRNA | RAW264.7 Macrophages | Not specified | Significant decrease | |

| TNF-α Secretion | Macrophage/Cancer Cell Co-culture | Not specified | Significantly increased production | |

| IL-10 Secretion | Macrophage/Cancer Cell Co-culture | Not specified | No significant production | |

| Cancer Cell Apoptosis (Caspase-3 Activity) | MMTV-PyMT Adenocarcinoma Cells | 2.73 mg/mL | Significant increase in co-culture with macrophages | |

| Hydrogen Peroxide Production | Macrophage/Cancer Cell Co-culture | Not specified | 11-fold increase | |

| Hydroxyl Radical Production | Macrophage/Cancer Cell Co-culture | Not specified | 16-fold increase |

Table 2: In Vivo Effects of this compound on Tumor Growth and Macrophage Polarization

| Animal Model | Tumor Type | This compound Dosage | Outcome | Quantitative Result | Reference |

| FVB/N Mice | MMTV-PyMT Adenocarcinoma | 2.73 mg Fe/mL (co-implanted) | Tumor Growth Inhibition | 57% reduction at 21 days | |

| FVB/N Mice | MMTV-PyMT Adenocarcinoma | 8.37 mg Fe/mL (co-implanted) | Tumor Growth Inhibition | 53% reduction at 21 days | |

| NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ Mice | Small Cell Lung Cancer Liver Metastases | 10 mg Fe/kg (intravenous) | Prevention of Liver Metastasis | Significantly reduced tumor formation | |

| FVB/N Mice | MMTV-PyMT Adenocarcinoma | 2.73 mg Fe/mL (co-implanted) | M1 Macrophage Infiltration (CD80+) | Increased presence at day 7 | |

| FVB/N Mice | MMTV-PyMT Adenocarcinoma | 2.73 mg Fe/mL (co-implanted) | M2 Macrophage Infiltration (CD206+) | High quantities in both treated and untreated tumors at day 21 |

Table 3: Effects of this compound on Other Immune Cells

| Immune Cell Type | Experimental System | Observation | Quantitative Effect | Reference |

| Myeloid-Derived Suppressor Cells (MDSCs) | In vivo (LPS-induced immunosuppression) | Reduced immunosuppressive function | Significantly lower levels of Arg-1 and ROS | |

| Natural Killer (NK) Cells | In vitro co-culture with PC-3 prostate cancer cells | Enhanced cytotoxic function | 31.3% cancer cell lysis (vs. 18% with NK cells alone) | |

| Natural Killer (NK) Cells | In vitro | Increased IFN-γ secretion | 34% increase with this compound | |

| Natural Killer (NK) Cells | In vitro | Increased degranulation (CD107a expression) | 32.9% (vs. 19.3% with NK cells + PC3) |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of this compound on the tumor microenvironment. For detailed, step-by-step protocols, readers are encouraged to consult the supplementary materials of the cited literature.

In Vivo Tumor Models

-

MMTV-PyMT Spontaneous Breast Cancer Model:

-

Animal Strain: FVB/N mice.

-

Tumor Induction: Syngeneic MMTV-PyMT-derived cancer cells are implanted into the mammary fat pads.

-

This compound Administration:

-

Local Delivery: Co-implantation of cancer cells with this compound at concentrations ranging from 2.73 to 8.37 mg Fe/mL.

-

Systemic Delivery: Intravenous injection of this compound, typically at a dose of 10 mg Fe/kg.

-

-

Tumor Growth Measurement: Tumor volume is measured serially using calipers.

-

-

B16F10 Melanoma Model:

-

Animal Strain: C57BL/6 mice.

-

Tumor Induction: Subcutaneous injection of B16F10 melanoma cells.

-

This compound Administration: Can be administered locally or systemically. Often used in combination with other agents like Poly(I:C).

-

Macrophage Polarization Assays

-

In Vitro Polarization:

-

Cell Lines: RAW264.7 murine macrophage cell line or bone marrow-derived macrophages (BMDMs).

-

Stimulation: Macrophages are co-cultured with cancer cells in a transwell system or treated with conditioned media from cancer cells, in the presence or absence of this compound.

-

Analysis:

-

Gene Expression: Quantitative RT-PCR (qRT-PCR) is used to measure the mRNA levels of M1 markers (e.g., Tnf, Cd86, Nos2) and M2 markers (e.g., Cd206, Il10, Arg1).

-

Protein Expression: Western blotting or flow cytometry can be used to assess the protein levels of M1/M2 markers.

-

Cytokine Secretion: ELISA is used to quantify the concentration of cytokines such as TNF-α and IL-10 in the culture supernatant.

-

-

Flow Cytometry for Immune Cell Profiling in Tumors

-

Tissue Preparation: Tumors are harvested, minced, and digested with an enzymatic cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.

-

Antibody Staining: The cell suspension is stained with a panel of fluorescently labeled antibodies to identify different immune cell populations. A typical panel for TAM analysis after this compound treatment might include:

-

General Markers: CD45 (pan-leukocyte), CD11b (myeloid), F4/80 (macrophage).

-

M1 Markers: CD80, CD86.

-

M2 Markers: CD206, CD163.

-

-

Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Gating strategies are employed to first identify total immune cells (CD45+), then myeloid cells (CD11b+), and subsequently macrophages (F4/80+). The expression of M1 and M2 markers on the macrophage population is then quantified.

Immunohistochemistry (IHC) and Immunofluorescence (IF)

-

Tissue Processing: Tumors are fixed in formalin, embedded in paraffin, and sectioned.

-

Staining: Tissue sections are stained with antibodies against macrophage markers (e.g., CD68, F4/80) and polarization markers (e.g., iNOS, CD80 for M1; CD163, CD206 for M2).

-

Imaging and Quantification: Stained sections are imaged using a microscope. The number of positive cells for each marker is quantified in multiple high-power fields to assess the abundance and spatial distribution of M1 and M2 macrophages within the tumor.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound-mediated modulation of the tumor microenvironment.

This compound-Induced Macrophage M1 Polarization

Caption: this compound uptake via SR-A1 leads to ROS production and M1 macrophage polarization.

This compound-β-Glucan Nanocomposite Signaling in Macrophages

Caption: this compound-β-glucan activates Dectin-1, leading to M1 polarization via MAPK and NF-κB.

Experimental Workflow for In Vivo Studies

Caption: A typical workflow for evaluating this compound's in vivo anti-tumor efficacy.

Conclusion and Future Directions

This compound represents a promising and clinically translatable agent for modulating the tumor microenvironment. Its ability to repolarize TAMs towards an anti-tumoral M1 phenotype, coupled with its favorable effects on other immune cells, positions it as a valuable candidate for cancer immunotherapy, both as a monotherapy and in combination with other treatments such as checkpoint inhibitors.

Future research should focus on:

-

Clinical Trials: Well-designed clinical trials are needed to validate the preclinical findings in cancer patients and to determine optimal dosing and treatment schedules.

-

Combination Therapies: Further investigation into synergistic combinations of this compound with other immunotherapies, targeted therapies, and conventional chemotherapies is warranted.

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this compound-based therapies will be crucial for its clinical implementation.

-

Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound-mediated immune modulation will be important for developing strategies to overcome them.

This technical guide provides a solid foundation for researchers and clinicians to further explore the exciting potential of this compound in the fight against cancer. The convergence of nanotechnology and immunology, as exemplified by this compound, opens up new frontiers in the development of innovative and effective cancer treatments.

References

The Dual Role of Ferumoxytol: A Technical Guide to its Immunomodulatory Effects on Macrophages

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the immunomodulatory effects of ferumoxytol, an FDA-approved iron oxide nanoparticle, on macrophages. This compound has demonstrated a significant capacity to shift macrophages towards a pro-inflammatory M1 phenotype, a characteristic that holds considerable therapeutic potential, particularly in the context of oncology. This document details the underlying signaling pathways, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for researchers seeking to investigate these effects.

Introduction: this compound's Impact on Macrophage Polarization

This compound, an iron oxide nanoparticle coated with a carbohydrate shell, is clinically used for the treatment of iron deficiency anemia.[1] Beyond its approved indication, a growing body of evidence highlights its intrinsic ability to modulate the immune system, specifically by influencing macrophage polarization.[2][3] Macrophages, key players in the innate immune system, exhibit remarkable plasticity and can be broadly categorized into two main phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2. In the tumor microenvironment, tumor-associated macrophages (TAMs) often adopt an M2-like phenotype, which promotes tumor growth and suppresses anti-tumor immunity.[1]

This compound has been shown to counteract this by inducing a shift in macrophages towards a tumoricidal M1 phenotype.[4] This repolarization is characterized by the upregulation of pro-inflammatory cytokines and chemokines, increased production of reactive oxygen species (ROS), and enhanced phagocytic activity. The underlying mechanisms involve the intracellular metabolism of iron and the subsequent activation of specific signaling cascades.

Signaling Pathways Modulated by this compound

The immunomodulatory effects of this compound on macrophages are primarily driven by its influence on intracellular iron homeostasis, leading to increased ROS production and the activation of pro-inflammatory signaling pathways.

This compound Uptake and Iron Metabolism

This compound nanoparticles are internalized by macrophages, a process that can be mediated by scavenger receptors such as SR-AI/II. Once inside the cell, the iron oxide core is metabolized in the acidic environment of lysosomes, releasing free iron into the cytoplasm. This increase in intracellular iron concentration is a critical initiating event for the subsequent immunomodulatory effects.

Figure 1: this compound uptake and intracellular iron release in macrophages.

ROS Production and the Fenton Reaction

The released iron participates in the Fenton reaction, a chemical process that converts hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals (•OH). This leads to a significant increase in intracellular ROS levels, inducing oxidative stress.

Figure 2: Iron-mediated ROS production via the Fenton reaction.

Activation of Pro-inflammatory Signaling Pathways

The state of oxidative stress triggered by this compound-induced ROS production leads to the activation of downstream signaling pathways, most notably the NF-κB pathway. This pathway is a central regulator of inflammation and M1 macrophage polarization. Activation of NF-κB results in the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and enzymes like inducible nitric oxide synthase (iNOS).

Figure 3: Activation of the NF-κB signaling pathway by oxidative stress.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on macrophage functions as reported in preclinical studies.

Table 1: Effect of this compound on Macrophage ROS Production and Cancer Cell Apoptosis

| Parameter | Condition | Fold Increase (vs. Control) | Reference |

| Hydrogen Peroxide Production | Co-culture of cancer cells, macrophages, and this compound | 11-fold | |

| Hydroxyl Radical Production | Co-culture of cancer cells, macrophages, and this compound | 16-fold | |

| Caspase-3 Activity in Cancer Cells | Co-culture with this compound-treated macrophages | Significantly increased |

Table 2: Effect of this compound on Macrophage Phenotype Markers

| Marker | Treatment | Change | Reference |

| TNF-α (mRNA) | This compound | Upregulated | |

| CD86 (mRNA) | This compound | Upregulated | |

| TNF-α (protein secretion) | This compound | Significantly increased | |

| IL-10 (protein secretion) | This compound | No significant change or decreased | |

| iNOS (gene expression) | This compound + Poly(I:C) | Substantially elevated | |

| CD206 (expression) | This compound | Significant reduction |

Table 3: Effect of this compound on Macrophage Effector Functions

| Function | Treatment | Observation | Reference |